chemical structure and properties of 4-amino-1-naphthoic acid hydrochloride
chemical structure and properties of 4-amino-1-naphthoic acid hydrochloride
An In-Depth Technical Guide to 4-Amino-1-Naphthol Hydrochloride
A Note on Chemical Identity: This guide focuses on 4-amino-1-naphthol hydrochloride (CAS No: 5959-56-8), a compound with extensive documentation regarding its synthesis, properties, and applications. The user's original query mentioned "4-amino-1-naphthoic acid hydrochloride," a different molecule with a carboxylic acid group instead of a hydroxyl group. Due to the limited available technical information on 4-amino-1-naphthoic acid hydrochloride and the commonality of 4-amino-1-naphthol hydrochloride in research and industry, this guide has been developed for the latter, more prevalent compound.
Introduction: A Versatile Naphthalene Derivative
4-Amino-1-naphthol hydrochloride is a bifunctional aromatic organic compound, distinguished by the presence of both an amino (-NH₂) and a hydroxyl (-OH) group on a naphthalene ring structure.[1] This unique arrangement makes it a highly valuable intermediate in organic synthesis. Its hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in a variety of applications.[2][3]
Primarily, this compound serves as a critical building block in the synthesis of azo dyes and has applications in the pharmaceutical industry for developing analgesic and anti-inflammatory drugs.[1][2] Its utility also extends to analytical chemistry, where it is used as a reagent for colorimetric assays.[2][3] This guide provides a detailed overview of its chemical structure, properties, synthesis, and key applications for researchers and development professionals.
Chemical Structure and Physicochemical Properties
The structure of 4-amino-1-naphthol consists of a naphthalene core substituted with an amino group at the C4 position and a hydroxyl group at the C1 position. The hydrochloride salt is formed by the protonation of the amino group. This bifunctionality allows for selective chemical modifications at either the amino or the hydroxyl group, providing a versatile platform for synthesizing more complex molecules.[1]
Quantitative Data Summary
The key physicochemical properties of 4-amino-1-naphthol hydrochloride are summarized below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 5959-56-8 | , , , , |
| Molecular Formula | C₁₀H₉NO·HCl (or C₁₀H₁₀ClNO) | , , , |
| Molecular Weight | 195.65 g/mol | , , , |
| Appearance | Pale brown to purple, light gray, or purplish-tinted powder/crystalline solid | , , , |
| Melting Point | 273 °C (decomposes) | , |
| Solubility | Soluble in water and alcohol | , |
| Purity | ≥ 99% (HPLC) |
Synthesis Protocol: From α-Naphthol
A well-established and reliable method for synthesizing 4-amino-1-naphthol hydrochloride starts from α-naphthol.[1][4] The process involves a two-step reaction sequence: a coupling reaction to form an azo dye intermediate, followed by a reduction to yield the final product.[1] This procedure, documented in Organic Syntheses, ensures a high-quality product with good yield.[1][4]
Experimental Workflow Diagram
Caption: Synthesis workflow of 4-amino-1-naphthol hydrochloride.
Step-by-Step Methodology
This protocol is adapted from the procedure published in Organic Syntheses.[1][4]
Part 1: Preparation of Benzeneazo-α-naphthol (Azo Dye Intermediate)
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Diazotization of Aniline: In a 3-liter vessel, stir a mixture of 128 g (1.38 moles) of aniline and 1.5 kg of cracked ice. Add 410 mL of concentrated hydrochloric acid. Slowly add a solution of 100 g (1.45 moles) of sodium nitrite in 200 mL of water, ensuring the temperature is maintained between 0–5 °C. Use starch-iodide paper to confirm the completion of the diazotization.
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Coupling Reaction: Prepare a solution of 200 g (1.39 moles) of α-naphthol in 910 mL of 10% sodium hydroxide solution and cool with 1 kg of ice. Vigorously stir this alkaline solution while adding the freshly prepared benzenediazonium chloride solution over 10 minutes. Keep the temperature below 10 °C.
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Isolation: Continue stirring for another 30 minutes, then let the mixture stand for three hours. The precipitated benzeneazo-α-naphthol is collected by filtration.
Part 2: Reduction and Isolation of 4-Amino-1-naphthol Hydrochloride
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Reduction: Dissolve the moist benzeneazo-α-naphthol from the previous step in 3 liters of 10% sodium hydroxide solution. Add 550 g of sodium hydrosulfite (minimum 80% purity) to the deep-red solution and stir.
-
Purification: Pass steam through the reaction mixture for approximately 45 minutes to ensure the amine fully dissolves. Filter the hot solution to remove any insoluble impurities.
-
Precipitation and Isolation: Cool the filtrate to 25 °C. With stirring, add 1200 mL of concentrated hydrochloric acid to precipitate the 4-amino-1-naphthol hydrochloride as a light gray solid.
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Washing and Drying: Collect the product by filtration, wash it with a 1:1 solution of hydrochloric acid and water, and then dry. The typical yield is between 175–200 g (65–74%).[1]
Applications in Research and Industry
The dual reactivity of the amino and hydroxyl groups makes 4-amino-1-naphthol hydrochloride a versatile precursor for various organic molecules.[1]
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Dye Synthesis: It is a key intermediate in the production of a wide range of azo dyes.[1][2] The amino group can be diazotized and coupled with other aromatic compounds, or it can act as the coupling component for other diazonium salts, leading to dyes with applications in the textile and printing industries.[1] It has been used in the synthesis of compounds like 2-(3-aminophenol)-6-(4-amino-1-naphthol)-4-chloro-s-triazine.[5][6]
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Pharmaceutical Development: The naphthol scaffold is present in many biologically active compounds. 4-Amino-1-naphthol hydrochloride serves as a starting material for the synthesis of various pharmaceutical agents, including analgesics and anti-inflammatory drugs.[2] It was also used in the synthesis of 4-aminoalkyl-1-naphthol derivatives.[5][6] A related compound, 4-amino-2-methyl-1-naphthol, exhibits Vitamin K activity and has been studied for its antibiotic properties.[3]
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Analytical Chemistry & Biotechnology: The compound is employed in colorimetric assays for detecting certain metal ions and as a pH indicator.[2] In biochemical research, it can be used as a reagent for protein detection and analysis.[2]
Safety and Handling
According to safety data sheets, 4-amino-1-naphthol hydrochloride is classified as a hazardous substance.[7][8] It is crucial to handle this chemical with appropriate safety precautions.
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Hazards: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8][9] It is a strong eye irritant.[9][10]
-
Personal Protective Equipment (PPE): Always wear protective gloves, eye/face protection (eyeshields), and appropriate clothing.[7][8] A dust mask (type N95 or equivalent) is recommended.
-
Handling: Use only in well-ventilated areas or outdoors.[7][8] Avoid breathing dust, fumes, or spray.[7][8] Wash hands and any exposed skin thoroughly after handling.[7][8]
-
Storage: Store in a well-ventilated, dry, and cool place.[7][8] Keep the container tightly closed and store locked up.[7]
References
-
Organic Syntheses. (n.d.). 1,4-aminonaphthol hydrochloride. Retrieved from [Link]
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Haz-Map. (n.d.). 4-Amino-1-naphthol hydrochloride - Hazardous Agents. Retrieved from [Link]
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PubChem. (n.d.). 4-Amino-1-naphthol hydrochloride. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1,4-aminonaphthol hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-1-naphthoic acid. Retrieved from [Link]
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SLS. (n.d.). 4-Amino-1-naphthol hydrochlori | 133485-5G | SIGMA-ALDRICH. Retrieved from [Link]
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